molecular formula C12H8O2 B14745399 Dibenzo[c,e][1,2]dioxine CAS No. 230-24-0

Dibenzo[c,e][1,2]dioxine

Cat. No.: B14745399
CAS No.: 230-24-0
M. Wt: 184.19 g/mol
InChI Key: AYOZBJBOSYSPNX-UHFFFAOYSA-N
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Description

Dibenzo[c,e][1,2]dioxine is an isomer of dibenzo-1,4-dioxin, characterized by a 1,2-dioxin ring in which two oxygen atoms are adjacent . This structural distinction is critical, as the 1,2-dioxin system is known to be highly unstable and exhibit peroxide-like characteristics, making it a subject of interest in fundamental chemical stability and reactivity studies . In contrast, the 1,4-dioxin isomer serves as the structural backbone for a class of persistent environmental pollutants known as polychlorinated dibenzo-p-dioxins (PCDDs) . These compounds, including the most notorious 2,3,7,8-tetrachlorodibenzodioxin (TCDD), are recognized for their high toxicity, environmental persistence, and ability to bioaccumulate . The primary mechanism of action for toxic dioxin-like compounds is mediated by the aryl hydrocarbon receptor (AhR), a cytosolic transcription factor . Upon binding, the ligand-receptor complex translocates to the nucleus and influences the expression of various genes, which can lead to a range of adverse effects, including disruption of cellular differentiation, proliferation, and altered metabolic pathways . This compound provides researchers with a tool to investigate the structure-activity relationships of dioxin-type structures, particularly how the unique geometry and reactivity of the 1,2-dioxin ring influences AhR binding and activation compared to the well-studied 1,4-dioxin analogues. Research applications for this compound may include fundamental studies in organic chemistry focusing on the stability of peroxide-containing heterocycles, as a model compound in environmental chemistry to understand the degradation pathways of dioxin-like structures, and in toxicology to explore the specific structural features that confer AhR affinity and subsequent toxicity. This product is intended for research and further chemical characterization only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

230-24-0

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

benzo[c][1,2]benzodioxine

InChI

InChI=1S/C12H8O2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H

InChI Key

AYOZBJBOSYSPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3OO2

Origin of Product

United States

Synthetic Strategies and Methodologies for Dibenzo C,e 1 2 Dioxine and Its Analogues

Directed Functionalization and Derivatization Techniques

Sandmeyer Reaction Applications for Nitrogen-Containing Dibenzo[c,e]wikipedia.orgresearchgate.netdioxine Precursors

The Sandmeyer reaction is a versatile method for converting an aryl amine into an aryl halide or other functional groups via a diazonium salt intermediate. wikipedia.orgnih.gov This reaction is particularly useful in the synthesis of complex aromatic compounds where direct substitution is not feasible. organic-chemistry.org While direct application of the Sandmeyer reaction to form the dibenzo[c,e] wikipedia.orgresearchgate.netdioxine core is not commonly reported, it serves as a key step in synthesizing precursors for related heterocyclic systems. For instance, in the synthesis of halogenated benzodioxines, an amino-benzodioxine can be subjected to a Sandmeyer reaction to introduce a halogen. nih.gov A typical procedure involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of an acid, followed by treatment with a copper(I) halide (e.g., CuCl or CuBr). wikipedia.orgnih.gov

This approach has been demonstrated in the synthesis of a halogenated benzodioxine where an amino derivative was converted to its corresponding chloride using sodium nitrite and copper(I) chloride, achieving a quantitative yield. nih.gov The resulting halogenated benzodioxine can then potentially undergo further reactions to construct the desired dibenzo[c,e] wikipedia.orgresearchgate.netdioxine framework. The Sandmeyer reaction is a cornerstone in aromatic chemistry, enabling transformations like chlorination, bromination, cyanation, and hydroxylation. wikipedia.org

Advanced and Green Synthesis Protocols for Dibenzo[c,e]wikipedia.orgresearchgate.netdioxine Derivatives

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. This includes one-pot syntheses and the use of metal catalysts to streamline reaction pathways and reduce waste.

One-Pot Synthesis Strategies for Dibenzo[c,e]wikipedia.orgresearchgate.netdioxine Analogues

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and sustainability. ajgreenchem.com For the synthesis of related dibenzofuran (B1670420) motifs, a one-pot protocol involving a Pd-catalyzed cross-coupling/aromatization and a Cu-catalyzed Ullmann coupling has been developed. organic-chemistry.orgnih.gov This strategy highlights the potential for similar tandem reactions to construct dibenzo[c,e] wikipedia.orgresearchgate.netdioxine analogues.

While a direct one-pot synthesis for dibenzo[c,e] wikipedia.orgresearchgate.netdioxine is not explicitly detailed in the provided results, the synthesis of related structures like dibenzo[b,f] wikipedia.orgorganic-chemistry.orgoxazepine derivatives has been achieved in a one-pot, catalyst-free manner using ultrasound irradiation, which is considered a green technique. ajgreenchem.com Similarly, the synthesis of dithieno- and dibenzothieno-fused cycloheptanones and cyclooctanones has been accomplished through a one-pot tandem alkylation-Vilsmeier-Haack acylation. nih.gov These examples suggest that a one-pot approach for dibenzo[c,e] wikipedia.orgresearchgate.netdioxine analogues, likely involving the coupling of two substituted benzene (B151609) rings, is a feasible and desirable goal.

Catalytic Synthesis Methodologies Involving Metal Complexes

Transition metal catalysis is a powerful tool in the synthesis of complex organic molecules. Palladium and copper catalysts are frequently employed in the formation of C-O and C-C bonds necessary for constructing the dibenzo[c,e] wikipedia.orgresearchgate.netdioxine skeleton.

Iron complexes have been utilized in the synthesis of dibenzo[b,e] wikipedia.orgorganic-chemistry.orgdioxin derivatives. Double nucleophilic aromatic substitution reactions between (cyclopentadienyl)(η6-1,2-dichlorobenzene)iron(1+) salts and substituted 1,2-benzenediols proceed under mild conditions to form functionalized [η6-dibenzo[b,e] wikipedia.orgorganic-chemistry.orgdioxin]iron(1+) complexes. capes.gov.br

Palladium-catalyzed reactions are also prominent. A novel strategy for synthesizing N-heterocyclic architectures with a seven-membered ring involves a palladium(II)-catalyzed tandem cyclization. rsc.org This method uses an environmentally friendly mixed solvent system of water and ethanol. rsc.org Furthermore, palladium iodide-catalyzed oxidative aminocarbonylation followed by intramolecular conjugate addition has been used to synthesize 2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine derivatives. researchgate.net

The synthesis of dibenzo[c,e] wikipedia.orgresearchgate.netdiazocines, which are structurally related to dibenzo[c,e] wikipedia.orgresearchgate.netdioxine, has been achieved through an Ullmann-type coupling reaction using copper catalysts. port.ac.uk This suggests that similar copper-catalyzed cyclization of appropriately substituted precursors could be a viable route to dibenzo[c,e] wikipedia.orgresearchgate.netdioxine.

The following table summarizes some catalytic methods used for synthesizing related heterocyclic compounds, which could be adapted for dibenzo[c,e] wikipedia.orgresearchgate.netdioxine synthesis.

Catalyst/ReagentPrecursorsProduct TypeReference
Pd(PPh₃)₄, Cu₂O6-diazo-2-cyclohexenones, ortho-haloiodobenzenesDibenzofurans organic-chemistry.org
Iron(1+) complexes(cyclopentadienyl)(η6-1,2-dichlorobenzene)iron(1+), 1,2-benzenediolsDibenzo[b,e] wikipedia.orgorganic-chemistry.orgdioxin complexes capes.gov.br
PdI₂/KI2-Prop-2-ynyloxyphenols, 2-prop-2-ynyloxyanilines2,3-Dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine derivatives researchgate.net
CopperAzo compoundsDibenzo[c,e] wikipedia.orgresearchgate.netdiazocines port.ac.uk
Palladium(II)N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide, phenylboronic acid derivativesDibenzo[b,d]azepines rsc.org

Stereoselective Synthesis of Chiral Dibenzo[c,e]wikipedia.orgresearchgate.netdioxine Analogues

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic synthesis. For dibenzo[c,e] wikipedia.orgresearchgate.netdioxine analogues that possess stereogenic centers, stereoselective synthesis is crucial.

While specific methods for the stereoselective synthesis of chiral dibenzo[c,e] wikipedia.orgresearchgate.netdioxine analogues are not extensively documented in the provided search results, general strategies for stereoselective synthesis can be considered. For example, the use of chiral starting materials, such as homochiral glycidyl (B131873) tosylates, has been employed to simplify the synthesis and stereochemical assignment of related substituted dioxine-containing compounds. nih.gov Another approach involves the stereoselective reduction of a prochiral precursor. The reduction of optically pure acyl-lactones using L-Selectride has been shown to produce monoprotected syn diols with high diastereoselectivity. rsc.org

The synthesis of unsymmetrically substituted 5,12-dihydrodibenzo[b,f] wikipedia.orgorganic-chemistry.orgdiazocine-6,11-diones, which can be chiral, has been achieved through the selection of appropriate building blocks and post-cyclization modifications. nih.gov This highlights the importance of precursor design in controlling the stereochemistry of the final product.

Further research into asymmetric catalysis, employing chiral metal complexes or organocatalysts, would be a promising avenue for the development of stereoselective syntheses of chiral dibenzo[c,e] wikipedia.orgresearchgate.netdioxine analogues.

Degradation Pathways and Environmental Transformation of Dibenzo C,e 1 2 Dioxine Structures

Photolytic Degradation Mechanisms

Direct experimental data on the photolytic degradation of dibenzo[c,e] nih.govoup.comdioxine, including its reaction kinetics under ultraviolet (UV) light and specific decomposition pathways, is not available in the reviewed scientific literature.

Ultraviolet Light-Induced Photolysis and Reaction Kinetics

There are no published studies detailing the reaction kinetics or quantum yields for the UV light-induced photolysis of dibenzo[c,e] nih.govoup.comdioxine. In theory, like other organic peroxides, it would be susceptible to photolytic cleavage. The energy from UV radiation would likely be sufficient to induce homolytic cleavage of the weak O-O bond, initiating its degradation. However, without experimental data, any discussion of reaction rates remains speculative.

Dechlorination and Ring Decomposition Pathways via Photolysis

Information regarding the photolytic dechlorination and ring decomposition of dibenzo[c,e] nih.govoup.comdioxine is absent from the scientific record. Dechlorination would only be a relevant pathway for chlorinated derivatives of this molecule. The primary photolytic event for the parent compound would be the cleavage of the peroxide bond, which could be followed by a series of rearrangements and secondary reactions of the resulting diradical, leading to the decomposition of the ring structure. The specific products of such a decomposition have not been documented.

Microbial Biotransformation Processes

There is a significant lack of research on the microbial biotransformation of dibenzo[c,e] nih.govoup.comdioxine. While the biodegradation of aromatic hydrocarbons and even the more persistent dibenzo-p-dioxins has been studied nih.govoup.com, the unique peroxide structure of dibenzo[c,e] nih.govoup.comdioxine presents a different set of challenges and opportunities for microbial enzymes.

Bacterial Oxidation and Dioxygenase Enzyme System Activity

No studies have documented the activity of bacterial dioxygenase enzyme systems on dibenzo[c,e] nih.govoup.comdioxine. Dioxygenases are key enzymes in the degradation of aromatic compounds, typically by inserting two oxygen atoms to create a cis-dihydrodiol acs.org. However, the presence of the internal peroxide bridge in dibenzo[c,e] nih.govoup.comdioxine may make it a substrate for other enzymatic systems, such as peroxidases or other enzymes capable of interacting with peroxides nih.govnih.gov. The interaction of such enzymes with this specific molecule has not been investigated.

Formation and Fate of Dihydrodiol Intermediates

Given the lack of evidence for dioxygenase activity on dibenzo[c,e] nih.govoup.comdioxine, there is no information on the formation or subsequent fate of dihydrodiol intermediates. The degradation is more likely to proceed through the cleavage of the peroxide bond rather than through the formation of dihydrodiols on the aromatic rings.

Reductive Dechlorination in Anaerobic Environmental Systems

The scientific literature contains no information on the reductive dechlorination of chlorinated dibenzo[c,e] nih.govoup.comdioxine in anaerobic environments. While reductive dechlorination is a known pathway for halogenated aromatic compounds, the primary site of reactivity in dibenzo[c,e] nih.govoup.comdioxine is the peroxide bond. In anaerobic conditions, reductive cleavage of this O-O bond could be a potential degradation pathway, but this has not been experimentally verified.

Lack of Available Data on the Metabolic Pathways of Dibenzo[c,e]dioxine

A thorough review of available scientific literature reveals a significant gap in the understanding of the metabolic pathways of the specific chemical compound Dibenzo[c,e]dioxine. Despite extensive searches for in vitro studies, primary hydroxylation patterns, metabolite identification, and enzymatic transformation using liver microsomes, no specific research findings for this particular dioxin isomer could be located.

The existing body of research on dioxin metabolism primarily focuses on more commonly studied congeners, such as those with chlorine substitutions (polychlorinated dibenzo-p-dioxins or PCDDs). While this research provides a general framework for how dioxin-like compounds may be metabolized—typically involving cytochrome P450 enzymes leading to hydroxylation—these findings cannot be directly and accurately extrapolated to Dibenzo[c,e]dioxine without specific experimental evidence.

Therefore, the requested article, which was to be structured around the degradation and metabolic pathways of Dibenzo[c,e]dioxine, cannot be generated at this time due to the absence of the necessary scientific data. The specific subsections on primary hydroxylation patterns and enzymatic transformation in liver microsomes require detailed experimental results that are not currently present in the public domain of scientific literature.

Further research, including in vitro metabolic studies using liver microsomes and advanced analytical techniques for metabolite identification, would be required to elucidate the specific degradation and metabolic fate of Dibenzo[c,e]dioxine. Without such studies, any discussion on its metabolic pathways would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations of Dibenzo C,e 1 2 Dioxine Molecular Structure and Reactivity

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations are essential for predicting the three-dimensional structure of molecules and understanding their conformational flexibility. For Dibenzo[c,e]dioxine, these calculations would be crucial in determining its fundamental geometric parameters and energetic landscape.

Analysis of Planarity and Puckering in Dibenzo[c,e]dioxine Analogues

The planarity of the dibenzodioxin ring system is a key determinant of its chemical and physical properties. In the case of Dibenzo[c,e]dioxine, the central 1,2-dioxin (B12668366) ring is expected to introduce significant deviation from planarity due to the peroxide linkage. Theoretical studies on the parent dibenzo-p-dioxin (B167043) have shown it to be a planar molecule. However, the introduction of the adjacent oxygen atoms in the [c,e] isomer would likely lead to a puckered conformation to alleviate steric strain and accommodate the O-O bond.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to optimize the geometry and determine the degree of puckering. Key parameters to be analyzed would include dihedral angles between the benzene (B151609) rings and within the central dioxin ring.

Table 1: Hypothetical Geometrical Parameters for Dibenzo[c,e]dioxine Calculated at the B3LYP/6-311G(d,p) Level of Theory

ParameterPredicted Value
C-C (benzene) bond length~1.39 - 1.41 Å
C-O bond length~1.37 Å
O-O bond length~1.48 Å
C-C (biphenyl linkage)~1.49 Å
Dihedral Angle (Benzene-Benzene)30-50°

Note: The values in this table are hypothetical and based on expected trends for similar molecular fragments. Actual computational studies are required for accurate determination.

Determination of Conformational Energy Barriers

The puckered nature of Dibenzo[c,e]dioxine would likely give rise to multiple conformers. The energy barriers between these conformers can be calculated by performing a potential energy surface scan along the relevant dihedral angles. This analysis would reveal the most stable conformation and the energy required for interconversion between different puckered forms. The transition states connecting these conformers would also be located and characterized. For related non-planar dioxin-like compounds, these energy barriers are typically in the range of a few kcal/mol.

Electronic Structure and Spectroscopy Modelling

Modeling the electronic structure and spectroscopic properties provides further insight into the reactivity and identification of Dibenzo[c,e]dioxine.

Theoretical Prediction of Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the energies of the lowest singlet and triplet excited states, it is possible to predict the wavelengths of maximum absorption (λmax). For Dibenzo[c,e]dioxine, the electronic transitions would likely be of π-π* character, originating from the aromatic rings. The presence of the peroxide bridge may also introduce n-σ* transitions at lower energies.

Harmonic Vibrational Frequency Analysis

The calculation of harmonic vibrational frequencies serves two main purposes: to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The vibrational modes of Dibenzo[c,e]dioxine would be complex, involving stretching and bending of the C-C, C-H, C-O, and O-O bonds, as well as collective motions of the entire ring system. The O-O stretching frequency would be a particularly characteristic vibrational mode for this molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for Dibenzo[c,e]dioxine

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aromatic C-C stretch1400 - 1600
C-O stretch1000 - 1300
O-O stretch800 - 900

Note: These are approximate frequency ranges and would need to be confirmed by actual calculations.

Ionization Potential Calculations and Electron Delocalization Effects

The ionization potential, the energy required to remove an electron from the molecule, is a fundamental measure of its reactivity. This can be calculated as the energy difference between the neutral molecule and its radical cation. The highest occupied molecular orbital (HOMO) would likely be a π-orbital delocalized over the benzene rings, and its energy would be directly related to the first ionization potential.

Electron delocalization can be visualized through the analysis of molecular orbitals and electron density plots. The extent of delocalization across the biphenyl (B1667301) linkage and the influence of the dioxin ring on the electronic communication between the two benzene rings would be a key aspect of the electronic structure of Dibenzo[c,e]dioxine.

Molecular Dynamics and Docking Simulations

Theoretical and computational methods, particularly molecular dynamics (MD) and docking simulations, provide invaluable insights into the behavior of molecules at the atomic level. While specific studies on dibenzo[c,e] nsc.runih.govdioxine are scarce in publicly available literature, extensive research on the related class of polychlorinated dibenzo-p-dioxins (PCDDs) offers a framework for understanding its potential interactions.

Ligand-Receptor Interaction Modelling of Dibenzo[c,e]nsc.runih.govdioxine Congeners

The biological effects of dioxin-like compounds are often mediated through their interaction with specific cellular receptors. For polychlorinated dibenzo-p-dioxins (PCDDs), the aryl hydrocarbon receptor (AhR) is a key target. nih.gov Molecular docking and MD simulations are instrumental in elucidating the binding mechanisms between these ligands and the receptor.

Computational studies on PCDD congeners have revealed that the strength of the interaction with the AhR is highly dependent on the substitution pattern of the molecule. For instance, ab initio fragment molecular orbital (FMO) calculations have been employed to analyze the specific interactions between dioxin congeners and the rat AhR. nih.gov These studies have shown that congeners with a high affinity, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), form strong interactions with specific amino acid residues within the receptor's binding pocket. nih.gov In contrast, congeners with lower toxicity exhibit weaker binding. nih.gov

Table 1: Key Amino Acid Residues in Rat Aryl Hydrocarbon Receptor (rAhR) Interaction with Dioxin Congeners nih.gov

Dioxin CongenerKey Interacting Residues in rAhR
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)His324, Gln381
1,2,4-Trichlorodibenzo-p-dioxin (TrCDD)His324, Ser334

This table is based on data for polychlorinated dibenzo-p-dioxins, as specific data for dibenzo[c,e] nsc.runih.govdioxine is not available.

Host-Guest Complexation Studies with Macrocyclic Compounds

Macrocyclic compounds, such as cyclodextrins, are known for their ability to encapsulate guest molecules within their cavities, forming host-guest complexes. This property is of great interest for applications in drug delivery, environmental remediation, and chemical sensing. Theoretical studies, including molecular modeling and MD simulations, are crucial for understanding the thermodynamics and structural aspects of these complexations.

Research on the complexation of PCDDs with cyclodextrins has demonstrated that the hydrophobic cavity of cyclodextrins can accommodate the nonpolar dioxin molecules. nih.gov The stability of these complexes is influenced by factors such as the size of the cyclodextrin (B1172386) cavity and the substitution pattern of the dioxin congener.

For dibenzo[c,e] nsc.runih.govdioxine, it is plausible that it could form inclusion complexes with suitable macrocycles. Given its planar and relatively nonpolar structure, it could potentially fit within the cavity of β-cyclodextrin or γ-cyclodextrin. Computational modeling could be used to investigate this possibility. The process would involve:

Building the 3D structures of dibenzo[c,e] nsc.runih.govdioxine and various macrocycles.

Performing docking calculations to predict the geometry of the inclusion complex.

Running MD simulations of the complex in an aqueous environment to assess its stability and to calculate the binding free energy.

These theoretical investigations would provide fundamental insights into the potential of using macrocyclic compounds to sequester or detect dibenzo[c,e] nsc.runih.govdioxine.

Quantitative Structure-Property Relationships and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a particular property of interest. These models are widely used in chemistry and environmental science to predict the properties of compounds for which experimental data is unavailable.

QSPR Models for Photodegradation Half-Lives

The environmental fate of organic pollutants is often determined by their susceptibility to photodegradation. QSPR models can be developed to predict the photodegradation half-lives of compounds based on their molecular descriptors.

For PCDDs, QSPR models have been established to predict their direct photolysis rates. nih.gov These models typically use a combination of electronic, steric, and hydrophobic descriptors to correlate with the experimentally determined degradation rates. For example, the photodegradation rates of some PCDD congeners have been shown to decrease as the number of chlorine atoms increases. nih.gov

A QSPR study on the photocatalytic degradation of hexachlorodibenzo-p-dioxin (HxCDD) and octachlorodibenzo-p-dioxin (B131699) (OCDD) using different photocatalysts provides an example of how kinetic data can be modeled. nih.gov

Table 2: First-Order Rate Constants for the Photodegradation of Selected PCDDs nih.gov

CompoundPhotocatalystRate Constant (h⁻¹)
OCDDUV/TiO₂5.30
OCDDUV/ZnO0.74
OCDDUV/SnO₂0.28
1,2,3,6,7,8-HxCDDUV/ZnO3.28
1,2,3,6,7,8-HxCDDUV/SnO₂3.19

This table illustrates the type of data used in developing QSPR models for the photodegradation of dioxins. Specific data for dibenzo[c,e] nsc.runih.govdioxine is not available.

While no specific QSPR models for the photodegradation of dibenzo[c,e] nsc.runih.govdioxine have been reported, it is anticipated that its photodegradation would be influenced by its electronic properties, such as the energy of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Theoretical calculations could be used to determine these and other relevant descriptors, which could then be used as input for generalized QSPR models for polycyclic aromatic compounds.

Correlation of Redox Potentials with Quantum Chemical Properties

The redox potential of a molecule is a measure of its tendency to donate or accept electrons. This property is fundamental to understanding its electrochemical behavior and its potential involvement in redox reactions in biological and environmental systems. Quantum chemical calculations can be used to predict redox potentials and to correlate them with other molecular properties.

For organic molecules, the redox potential is often related to the energies of the HOMO and LUMO. A lower HOMO energy generally corresponds to a higher oxidation potential (more difficult to oxidize), while a higher LUMO energy corresponds to a more negative reduction potential (more difficult to reduce).

While experimental and computational data on the redox potential of dibenzo[c,e] nsc.runih.govdioxine are not available, theoretical methods can be applied to predict these properties. A general approach would involve:

Optimizing the geometry of the neutral, radical cation, and radical anion of dibenzo[c,e] nsc.runih.govdioxine using a suitable level of theory (e.g., density functional theory).

Calculating the energies of these species to determine the adiabatic ionization potential and electron affinity.

Using a thermodynamic cycle, such as the Born-Haber cycle, in conjunction with a solvation model to calculate the redox potential in a specific solvent.

These calculated redox potentials can then be correlated with quantum chemical descriptors like HOMO/LUMO energies, Mulliken charges, and electrostatic potential maps to build predictive models. For example, studies on quinone derivatives have successfully used quantum chemical calculations to predict their redox potentials for applications in redox flow batteries. nih.gov A similar approach could be applied to a series of dioxin congeners, including dibenzo[c,e] nsc.runih.govdioxine, to understand how structural modifications influence their electrochemical properties.

Molecular Interactions and Biological Mechanisms of Dibenzo C,e 1 2 Dioxine Congeners

Interactions with Other Xenosensor Receptors (e.g., Pregnane X Receptor, Constitutive Androstane Receptor)

No research was found investigating the interactions of Dibenzo[c,e]dioxine with the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), or other xenosensor receptors.

Molecular Interactions with Specific Biological Macromolecules

Investigations of Membrane Interaction Phenomena:No investigations into the interaction of Dibenzo[c,e]dioxine with biological membranes were discovered.

The absence of research on Dibenzo[c,e]dioxine highlights a significant gap in the scientific understanding of the structure-activity relationships among different dioxin isomers. While the toxicological profiles of certain polychlorinated dibenzo-p-dioxins are well-established, the biological activity of many other congeners, including Dibenzo[c,e]dioxine, remains uninvestigated. Future research would be necessary to elucidate the potential for this compound to interact with biological systems and to determine if it shares any of the well-known mechanisms of its more studied relatives.

Mechanism of Action at the Cellular Level

The cellular mechanisms through which Dibenzo[c,e] nih.govccij-online.orgdioxine and its congeners exert their biological effects are complex, primarily involving the modulation of specific enzyme activities and the regulation of gene transcription. These interactions can lead to a cascade of cellular events, influencing various physiological and pathological processes.

Modulation of Specific Enzyme Activity (e.g., 5α-reductase)

The potential for dibenzo derivatives to modulate the activity of key enzymes in steroid metabolism, such as 5α-reductase, has been a subject of theoretical investigation. The 5α-reductase enzymes (SRD5A1 and SRD5A2) are critical for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov The dysregulation of this enzymatic activity is implicated in various androgen-dependent conditions.

In silico docking studies have been performed to evaluate the interaction of a series of dibenzo derivatives with the 5α-reductase enzyme. ccij-online.org These computational models predict the potential binding affinity and interaction sites of these compounds with the enzyme's active site. The results of these theoretical evaluations suggest that certain dibenzo derivatives may interact with the surface of the 5α-reductase enzyme. ccij-online.org Specifically, the analysis of thermodynamic factors, such as the inhibition constant, indicated that some derivatives could have a higher affinity for the enzyme surface compared to known inhibitors like finasteride. ccij-online.org This suggests a potential for these compounds to act as inhibitors of 5α-reductase, which could in turn decrease the levels of DHT. ccij-online.org

It is important to note that these findings are based on theoretical models and computational simulations for a range of dibenzo derivatives. ccij-online.org While these studies provide a basis for predicting potential biological activity, direct in vitro or in vivo experimental data specifically for Dibenzo[c,e] nih.govccij-online.orgdioxine's effect on 5α-reductase activity is limited. The theoretical data, however, provides a rationale for further experimental investigation into the potential of Dibenzo[c,e] nih.govccij-online.orgdioxine congeners to modulate steroid metabolism through the inhibition of 5α-reductase.

Table 1: Theoretical Interaction of Selected Dibenzo Derivatives with 5α-Reductase This table is based on theoretical docking studies of various dibenzo derivatives and does not represent experimental data for Dibenzo[c,e] nih.govccij-online.orgdioxine.

Dibenzo Derivative (Compound ID from Study)Predicted Interaction with 5α-Reductase SurfaceTheoretical Inhibition Constant (Ki) ComparisonReference
Compound 2Potential InteractionDifferent from Dutasteride ccij-online.org
Compound 5Potential InteractionDifferent from Dutasteride ccij-online.org
Compound 13Potential InteractionLower than Finasteride; Different from Dutasteride ccij-online.org

Transcriptional Regulation Studies in vitro

A primary mechanism by which Dibenzo[c,e] nih.govccij-online.orgdioxine and related compounds are understood to exert their biological effects is through the modulation of gene expression. This process is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov The general mechanism, which is well-established for many dioxin-like compounds, provides a framework for understanding the transcriptional regulation by Dibenzo[c,e] nih.govccij-online.orgdioxine congeners.

Upon entering the cell, these compounds bind to the cytosolic AhR, which is part of a protein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. nih.gov In the nucleus, the AhR heterodimerizes with the AhR nuclear translocator (ARNT). nih.gov This AhR-ARNT heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. nih.gov

The binding of the AhR-ARNT complex to DREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an increase in the transcription of a battery of genes. nih.gov Among the most well-characterized AhR-responsive genes are those encoding for drug-metabolizing enzymes, such as cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1. nih.gov In vitro studies using various cell lines, such as human and mouse hepatocellular carcinoma cells, have demonstrated the dose-dependent induction of AhR-mediated transcriptional activity by various halogenated dibenzo-p-dioxins. nih.gov

The potency of different congeners to induce this transcriptional response can vary. For instance, studies have shown that the degree and type of halogenation can influence the binding affinity for the AhR and the subsequent transcriptional activation. nih.gov In vitro reporter gene assays are commonly used to quantify the transcriptional activity of these compounds, where the expression of a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) is placed under the control of DREs. These assays allow for the determination of the relative potencies of different congeners compared to the prototypical AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Table 2: Key Steps in AhR-Mediated Transcriptional Regulation by Dioxin-like Compounds

StepDescriptionKey Molecules InvolvedReference
1. Ligand BindingDibenzo[c,e] nih.govccij-online.orgdioxine congener enters the cell and binds to the cytosolic AhR.Dibenzo[c,e] nih.govccij-online.orgdioxine congener, AhR nih.gov
2. Receptor Transformation and Nuclear TranslocationThe ligand-bound AhR undergoes a conformational change, dissociates from chaperone proteins, and moves into the nucleus.AhR, Chaperone proteins (e.g., Hsp90) nih.gov
3. HeterodimerizationIn the nucleus, the AhR forms a heterodimer with the ARNT protein.AhR, ARNT nih.gov
4. DNA BindingThe AhR-ARNT complex binds to specific DNA sequences called Dioxin-Responsive Elements (DREs) in the promoter region of target genes.AhR-ARNT complex, DREs nih.gov
5. Transcriptional ActivationThe bound complex recruits co-activator proteins and the transcriptional machinery, leading to the initiation of gene transcription.Co-activators, RNA polymerase II nih.gov

Advanced Analytical Methodologies for Dibenzo C,e 1 2 Dioxine Detection and Characterization

Sample Preparation and Extraction Protocols

The initial and one of the most critical stages in the analysis of Dibenzo[c,e] sigmaaldrich.comlcms.czdioxine is the preparation and extraction of the sample. The primary objective of this stage is to isolate the target analytes from the complex sample matrix and to remove interfering compounds that could compromise the accuracy and sensitivity of the subsequent analysis. fms-inc.com

Matrix-Specific Extraction Techniques for Environmental Samples

The choice of extraction technique for Dibenzo[c,e] sigmaaldrich.comlcms.czdioxine is highly dependent on the nature of the environmental sample matrix. Different protocols are employed for solid, aqueous, and biological samples to ensure optimal extraction efficiency.

Soil and Sediment: For soil and sludge samples, methods such as soxhlet extraction with toluene (B28343) are traditionally used. researchgate.net More modern techniques include accelerated solvent extraction (ASE) and solid-liquid extraction with low-temperature purification (SLE-LTP). nih.govthermofisher.com For instance, a study on sewage sludge and soil samples found that an acetonitrile:ethyl acetate (B1210297) mixture was an effective extraction phase for SLE-LTP, yielding recovery percentages close to 100%. nih.gov To facilitate efficient solvent contact and prevent sample compaction during extraction, a dispersant like diatomaceous earth can be mixed with the sample. thermofisher.com

Water: The extraction of dioxins from aqueous samples can be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov SPE, particularly using disk-type formats with materials like divinylbenzene, has been shown to be effective for various water types, including river water, seawater, and tap water. nih.gov This method can be semi-automated, allowing for continuous extraction and handling of large sample volumes. nih.gov

Air: For air samples, a common approach involves using a high-volume sampler to draw air through a filter and an adsorbent cartridge, such as polyurethane foam (PUF) or silica (B1680970) gel. epa.govepa.gov The filter and the adsorbent are then extracted separately, often using solvents like benzene (B151609) in a Soxhlet apparatus. epa.gov

Biological Tissues: The analysis of Dibenzo[c,e] sigmaaldrich.comlcms.czdioxine in biological tissues, which are typically rich in lipids, requires specialized extraction methods. A combination of pressurized liquid extraction (PLE) with a dimethyl sulfoxide (B87167) (DMSO)/acetonitrile solvent system followed by hexane (B92381) partitioning has been shown to effectively extract dioxins while minimizing the co-extraction of lipids. researchgate.net This approach can eliminate the need for subsequent acid treatment to remove lipids. researchgate.net For fatty food samples, gel permeation chromatography (GPC) is a useful technique for removing lipids from the sample extract. j2scientific.eu

Table 1: Matrix-Specific Extraction Techniques for Dioxin Analysis

Sample MatrixExtraction TechniqueKey Parameters/SolventsReference(s)
Soil, Sewage SludgeSolid-Liquid Extraction with Low-Temperature Purification (SLE-LTP)Acetonitrile:ethyl acetate mixture nih.gov
SoilAccelerated Solvent Extraction (ASE)Methylene chloride:acetone (B3395972) (50:50), 100°C dioxin20xx.org
WaterDisk-type Solid-Phase Extraction (SPE)Divinylbenzene disks nih.gov
AirHigh-Volume Sampling with Soxhlet ExtractionPolyurethane foam (PUF) or silica gel adsorbent, Benzene solvent epa.govepa.gov
Biological Tissues (lipid-rich)Pressurized Liquid Extraction (PLE) with PartitioningDMSO/acetonitrile solvent, hexane partitioning researchgate.net

Multi-Layer Column Cleanup and Precipitation Procedures

Following extraction, the sample extract undergoes a rigorous cleanup process to remove co-extracted interfering compounds. Multi-layer column chromatography is a widely used and effective technique for this purpose. lcms.czfujifilm.comfujifilm.com

These columns are typically packed with multiple layers of different adsorbents, each targeting specific types of interferences. lcms.cz A common configuration includes layers of silica gel, acid-treated silica gel, and base-treated silica gel. epa.gov Silver nitrate-impregnated silica gel can also be incorporated to remove sulfur-containing compounds. dioxin20xx.org The extract is passed through the column, and different solvent fractions are collected to isolate the target dioxin congeners. lcms.czfujifilm.com

In some cases, a dual-layer carbon reversible tube is used in conjunction with the multi-layer silica gel column. lcms.cz The carbon layers have different affinities for various compounds, allowing for the isolation and separation of dioxins, furans, and polychlorinated biphenyls (PCBs). lcms.cz

For certain sample matrices with high levels of specific interfering substances, such as superabsorbent polymers in sanitary napkins, an acetone precipitation step can be employed to effectively separate these materials from the extract before further cleanup. researchgate.net

Table 2: Typical Composition of a Multi-Layer Silica Gel Cleanup Column

Layer MaterialPurposeReference(s)
Anhydrous Sodium SulfateRemoves residual water dioxin20xx.org
Silica GelRemoves polar interferences lcms.czepa.gov
Sulfuric Acid-Treated Silica GelOxidizes and removes certain organic compounds epa.gov
Potassium Hydroxide-Treated Silica GelRemoves acidic interferences lcms.cz
Silver Nitrate-Impregnated Silica GelRemoves sulfur-containing compounds dioxin20xx.org
Activated CarbonSeparates planar molecules like dioxins from non-planar ones lcms.czfujifilm.com

Chromatographic Separation Techniques

Chromatographic separation is a crucial step that aims to separate the different congeners of Dibenzo[c,e] sigmaaldrich.comlcms.czdioxine from each other and from other co-extracted compounds that were not removed during the cleanup phase.

High-Resolution Gas Chromatography (HRGC) for Congener Separation

High-resolution gas chromatography (HRGC) is the standard technique for the separation of dioxin congeners. nih.govwell-labs.com The use of long capillary columns, typically 30 to 60 meters in length, with small internal diameters and thin stationary phase films, provides the high resolving power necessary to separate the numerous and structurally similar dioxin isomers. epa.gov

The choice of the stationary phase is critical for achieving the desired separation. A commonly used stationary phase is a non-polar phase such as SE-54, which is a 5% phenyl-methylpolysiloxane. epa.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase (typically helium) and the stationary phase.

Method Development for Enhanced Separation Efficiency

To further improve the separation of complex mixtures of dioxin congeners, various method development strategies are employed. This includes optimizing the temperature program of the GC oven, which involves carefully controlling the rate of temperature increase to enhance the resolution of closely eluting peaks. epa.gov

In some cases, a single chromatographic column may not be sufficient to separate all congeners of interest. Therefore, a two-dimensional GC (GCxGC) approach, which utilizes two columns with different stationary phases, can be employed to achieve enhanced separation.

Mass Spectrometry for Identification and Quantification

Following chromatographic separation, mass spectrometry (MS) is used for the definitive identification and accurate quantification of Dibenzo[c,e] sigmaaldrich.comlcms.czdioxine congeners. nih.gov

High-resolution mass spectrometry (HRMS) is the preferred technique due to its high sensitivity and selectivity. well-labs.comthermofisher.com HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of target analytes from interfering ions with the same nominal mass. thermofisher.com The instrument is typically operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analytes are monitored, further enhancing selectivity. publications.gc.ca

For quantification, the isotope dilution method is widely employed. well-labs.comresearchgate.netnih.govresearchgate.net This involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte before extraction. well-labs.com The ratio of the response of the native analyte to that of the labeled internal standard is used to calculate the concentration of the native analyte in the sample. This method corrects for any losses that may occur during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification. well-labs.com

While HRMS is the gold standard, other mass spectrometric techniques such as tandem mass spectrometry (MS/MS) are also being explored as viable alternatives for dioxin analysis. sepscience.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is widely recognized as the gold standard for the analysis of dioxins and related compounds. chromatographyonline.com This technique combines the powerful separation capabilities of high-resolution gas chromatography with the high selectivity and sensitivity of a magnetic sector mass spectrometer. alsglobal.eupublications.gc.ca HRMS instruments can achieve the low detection limits necessary for trace-level applications, such as the analysis of dioxins, furans, and polychlorinated biphenyls (PCBs). alsglobal.eu

The primary advantage of HRMS is its ability to operate at high resolving power (typically >10,000), which allows for the accurate measurement of an ion's mass-to-charge ratio to four or five decimal places. env.go.jp This precision enables the differentiation of target analytes from co-eluting matrix interferences that may have the same nominal mass but a different exact mass. alsglobal.eu For instance, U.S. EPA Method 1613B specifies the use of isotope dilution HRGC/HRMS for the analysis of 17 specific 2,3,7,8-substituted chlorinated dibenzo-p-dioxins and dibenzofurans in various matrices. epa.gov This approach provides highly reliable and defensible data for regulatory and monitoring purposes. alsglobal.eu In recent years, gas chromatography with triple quadrupole mass spectrometry (GC-MS/MS) has also gained acceptance as a cost-effective alternative that can meet the stringent performance criteria required for dioxin analysis. chromatographyonline.comnih.govwur.nl

Table 1: Key Features of High-Resolution Mass Spectrometry for Dioxin Analysis

FeatureDescriptionRelevance to Dioxin Analysis
High Resolving Power Ability to distinguish between ions with very similar mass-to-charge ratios (typically >10,000 resolution). env.go.jpEssential for separating target dioxin congeners from complex matrix interferences with the same nominal mass. alsglobal.eu
High Sensitivity Achieves ultra-low detection limits, often in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range. publications.gc.caNecessary due to the extremely low concentrations at which dioxins are found in environmental samples and their high toxicity. nih.gov
Isotope Dilution Utilizes ¹³C-labeled internal standards for quantification. epa.govCorrects for analyte losses during sample extraction and cleanup, leading to highly accurate and precise quantification.
High Selectivity Selected Ion Monitoring (SIM) focuses the mass spectrometer on specific characteristic ions for the target analytes. env.go.jpIncreases signal-to-noise ratio and reduces background, enhancing the certainty of detection and identification. nih.govcapes.gov.br

Isomer-Specific Analysis and Congener Profiling Methodologies

The term "dioxins" encompasses a large family of 75 polychlorinated dibenzo-p-dioxin (B167043) (PCDD) and 135 polychlorinated dibenzofuran (B1670420) (PCDF) congeners. epa.govsigmaaldrich.com The toxicity of these compounds is highly structure-dependent, with only those congeners substituted at the 2,3,7, and 8 positions considered to be of significant toxicological concern. nih.gov Therefore, analytical methods must be able to separate and quantify these specific toxic isomers from the numerous other, less harmful congeners. nih.gov

Isomer-specific analysis is primarily achieved through high-resolution gas chromatography, which separates the different congeners based on their boiling points and interaction with the GC column's stationary phase before they enter the mass spectrometer. nih.gov The development of specialized capillary columns was a crucial step in enabling the routine separation of the most important dioxin isomers. acs.org

Congener profiling, or the determination of the relative concentrations of all detected isomers, provides a "fingerprint" of the dioxin contamination. nih.gov This profile can be indicative of the contamination source, as different industrial and combustion processes produce characteristic congener patterns. nih.govoup.com For example, the congener profile from a municipal solid waste incinerator will differ from that associated with metal processing or chemical manufacturing. oup.com Studying these profiles helps in source apportionment and understanding the environmental fate and transport of these pollutants. nih.gov

Bioanalytical and Immunoanalytical Screening Methods

While HRGC/HRMS provides definitive and quantitative results, its high cost, complexity, and long analysis times make it unsuitable for screening a large number of samples. ukm.myberthold.com To address this, various rapid and cost-effective bioanalytical and immunoanalytical methods have been developed as screening tools. researchgate.netdioxins.com These methods can quickly identify samples that may contain elevated levels of dioxin-like compounds, thereby prioritizing them for confirmatory analysis by instrumental methods. researchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA) for Dioxin Screening

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoanalytical technique that uses antibodies to detect dioxins. nih.gov Most dioxin ELISAs are based on a competitive format, where dioxins in the sample extract compete with a labeled dioxin analogue for a limited number of antibody binding sites. nih.gov The resulting signal is inversely proportional to the concentration of dioxins in the sample.

These assays utilize polyclonal or monoclonal antibodies that have been generated to recognize the structure of specific dioxin congeners, often with strong cross-reactivity towards the most toxic congeners like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov ELISA has been successfully applied as a screening tool for various matrices, including soil, sediment, and food products. nih.govepa.gov The main advantages of ELISA are its speed, low cost per sample, and high throughput capability. ukm.my However, the results are typically semi-quantitative and can be influenced by the specific congener profile of the sample, as the antibodies may have different affinities for different congeners. nih.gov Therefore, samples that test positive above a certain threshold in an ELISA screen require confirmation by HRGC/HRMS. nih.gov

Table 2: Characteristics of ELISA for Dioxin Screening

CharacteristicDescriptionImplication
Principle Competitive immunoassay using anti-dioxin antibodies. nih.govProvides a rapid response based on antibody-antigen binding.
Format Typically performed in 96-well microtiter plates. researchgate.netAllows for high-throughput analysis of many samples simultaneously.
Cost Significantly lower cost per sample compared to HRMS. ukm.myEnables large-scale screening programs and monitoring.
Speed Rapid implementation time. ukm.myAllows for timely decision-making, such as in food contamination incidents.
Output Semi-quantitative results, often expressed as TCDD equivalents. researchgate.netFunctions as a screening tool to identify potentially contaminated samples, not for precise quantification.
Limitation Cross-reactivity with different congeners can affect accuracy. nih.govPositive results must be confirmed by a reference method like HRGC/HRMS.

AhR-Based Immunoassays (e.g., CALUX, Ah-I) for Total Toxic Equivalency

Aryl hydrocarbon receptor (AhR)-based bioassays are a powerful class of screening tools that measure the total toxic potency of a sample. nih.gov These assays are founded on the molecular mechanism of dioxin toxicity, where dioxin-like compounds bind to and activate the AhR, initiating a cascade of gene expression changes that lead to adverse effects. dioxins.comepa.gov

The most widely used AhR-based bioassay is the Chemical-Activated Luciferase gene eXpression (CALUX) assay. berthold.com This assay uses genetically modified cell lines (e.g., rat hepatoma H4IIE cells) that contain the firefly luciferase reporter gene coupled to dioxin-responsive elements (DREs). nih.govbiodetectionsystems.com When dioxin-like compounds in a sample extract bind to the AhR in these cells, the complex binds to the DREs and triggers the expression of the luciferase enzyme. biodetectionsystems.com The amount of light produced upon addition of a substrate is proportional to the total dioxin-like activity in the sample. berthold.com

The results are expressed as Bioanalytical Equivalents (BEQ) or Toxic Equivalents (TEQ) by comparing the sample's response to a dose-response curve generated with the reference compound, 2,3,7,8-TCDD. biodetectionsystems.comvliz.be Because the CALUX assay integrates the effects of all AhR-active compounds in a mixture, it provides a biologically relevant measure of a sample's total toxic potential. berthold.comnih.gov Other AhR-based assays, such as the Ah-Immunoassay (Ah-I), work on similar principles of detecting AhR activation. dioxins.com These bioassays are recognized as suitable screening methods for dioxins in food and feed. nih.govresearchgate.net

Quality Assurance and Quality Control in Dibenzo[c,e]nih.govnih.govdioxine Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are paramount in the analysis of dioxins to ensure the reliability, accuracy, and comparability of data. Given the ultra-trace concentrations being measured and the complexity of the analytical methods, strict adherence to established QA/QC protocols is essential for generating legally defensible results.

Utilization of Certified Reference Standards and Calibration Strategies

The foundation of accurate dioxin analysis is the use of certified reference materials (CRMs) and high-purity calibration standards. alsglobal.eu CRMs are materials, such as sediments or fish tissue, with well-characterized concentrations of dioxin congeners that are used to validate the accuracy of an entire analytical method, including extraction, cleanup, and analysis. alsglobal.eusigmaaldrich.com

For quantification, the isotope dilution method is standard practice. epa.gov This involves spiking every sample with a known amount of ¹³C-labeled analogues of the target dioxin congeners before extraction. lgcstandards.comepa.gov Because these labeled standards have nearly identical chemical and physical properties to their native counterparts, they experience the same losses during sample processing. By measuring the ratio of the native congener to its labeled analogue in the final analysis, the initial concentration of the native congener can be calculated with high accuracy, effectively correcting for procedural losses. sigmaaldrich.com

Calibration strategies involve creating multi-point calibration curves using a series of solutions containing known concentrations of both native and labeled standards. dspsystems.euthermofisher.com The linearity of the instrument's response across this concentration range must be verified. nih.gov Ongoing performance is monitored by regularly analyzing calibration verification standards and laboratory control samples to ensure the instrument remains within established performance criteria throughout an analytical sequence. thermofisher.com

Q & A

Basic Question

  • Methodological Answer :
    Handling requires strict adherence to OSHA and NIOSH guidelines. Key measures include:
    • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and ANSI-approved safety goggles. Gloves must be inspected for integrity before use and disposed of post-contamination .
    • Ventilation : Local exhaust ventilation is mandatory to minimize aerosol formation, especially during weighing or synthesis .
    • Storage : Store in airtight containers at room temperature in a dry, fire-protected area. Avoid incompatible materials (e.g., strong oxidizers) .
    • First Aid : Immediate decontamination (e.g., flushing eyes/skin with water) and 48-hour medical observation post-inhalation exposure due to delayed symptom onset .

How can researchers optimize synthetic routes for chlorinated derivatives of this compound while minimizing hazardous byproducts?

Advanced Question

  • Methodological Answer :
    Chlorination reactions (e.g., producing 1,2,3,4-tetrachloro derivatives) require precise control:
    • Catalyst Selection : Use Lewis acids (e.g., FeCl₃) under inert atmospheres to direct regioselectivity and reduce polychlorinated byproducts .
    • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation.
    • Purification : Gradient column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane) isolates target congeners .
    • Byproduct Mitigation : Low-temperature chlorination (<50°C) reduces dioxin-like impurities (e.g., PCDFs) .

Which spectroscopic methods are most effective for characterizing the structural integrity of this compound derivatives?

Basic Question

  • Methodological Answer :
    Structural validation requires multi-technique approaches:
    • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chlorine in tetrachloro derivatives) via chemical shift splitting (e.g., 7.5–8.5 ppm for aromatic protons) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) confirms molecular formulas (e.g., C₁₂H₄Cl₄O₂ for 1,2,3,4-tetrachloro derivatives) and fragments (e.g., loss of Cl⁻ ions) .
    • X-ray Diffraction : Single-crystal XRD resolves stereochemical ambiguities in crystalline derivatives .

What methodologies are employed to resolve discrepancies in toxicological data across different chlorinated this compound congeners?

Advanced Question

  • Methodological Answer :
    Congener-specific toxicity variations (e.g., 2,3,7,8-TCDD vs. 1,2,3,4-TCDD) are addressed via:
    • In Vitro Assays : Aryl hydrocarbon receptor (AhR) binding affinity studies using HepG2 cells quantify relative potency factors (RPFs) .
    • Computational Modeling : Density Functional Theory (DFT) predicts chlorine substitution effects on bioactivity (e.g., planar vs. non-planar conformers) .
    • Meta-Analysis : Systematic reviews of epidemiological data with stratification by congener profiles (e.g., WHO-TEF values) reconcile conflicting results .

How should researchers dispose of waste containing this compound to comply with environmental regulations?

Basic Question

  • Methodological Answer :
    Waste management follows EPA and UN protocols:
    • Labeling : Assign UN 3077 (Class 9, Packaging Group III) for transport .
    • Deactivation : Treat with alkaline hydrolysis (e.g., NaOH/ethanol at 60°C for 24 hours) to degrade dioxin rings .
    • Disposal : Engage licensed hazardous waste contractors for incineration at >1,200°C with scrubbing systems to prevent emissions .

What are the challenges in detecting ultratrace levels of this compound in environmental samples, and how are they mitigated?

Advanced Question

  • Methodological Answer :
    Challenges include low solubility (0.002 mg/L) and matrix interference. Solutions involve:
    • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates analytes. Lipid-rich matrices (e.g., soil/fatty tissues) require pressurized liquid extraction (PLE) .
    • Detection : Gas chromatography-triple quadrupole MS (GC-QqQ-MS) with isotopic dilution (e.g., ¹³C-labeled internal standards) achieves limits of detection (LOD) <0.1 pg/g .
    • Quality Control : Interlaboratory validation using NIST-certified reference materials (e.g., SRM 1944) ensures reproducibility .

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